2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE
Overview
Description
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and quinazolinone intermediates. The quinazolinone moiety is often prepared via the cyclization of anthranilic acid derivatives with isocyanates or carbamates .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group in the quinazolinone moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the difluoromethyl group can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . The quinazolinone moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the pyrazole ring and difluoromethyl group but differ in the substituents on the pyrazole ring.
1,3,4-thiadiazole derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is unique due to the combination of the difluoromethyl-substituted pyrazole ring and the quinazolinone moiety. This structural arrangement provides distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2S/c1-8-6-11(13(16)17)19-21(8)7-12(23)20-22-14(24)9-4-2-3-5-10(9)18-15(22)25/h2-6,13H,7H2,1H3,(H,18,25)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKIQPYVDZZXJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN2C(=O)C3=CC=CC=C3NC2=S)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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